molecular formula C17H19FN4O2 B2649603 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034436-80-9

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2649603
CAS No.: 2034436-80-9
M. Wt: 330.363
InChI Key: TVWJHPNMHYHEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 2034225-03-9) is a sophisticated synthetic compound with a molecular formula of C18H21FN4O2 and a molecular weight of 344.4 g/mol, supplied for advanced pharmacological and chemical research. This molecule features a complex structure integrating a pyrrolidine ring, a 2-fluorophenyl methanone group, and a 6-(dimethylamino)pyridazine moiety connected by an ether linkage. The presence of this specific pyridazinone scaffold is significant, as derivatives of this core structure are actively investigated for their anti-inflammatory properties, particularly for their ability to inhibit LPS-induced NF-κB transcriptional activity in immune cells, a key pathway in the inflammatory response . The structural motif of a pyrrolidine ring linked to a substituted pyridazine is a subject of interest in modern medicinal chemistry, appearing in the context of novel bioactive compounds identified through advanced computational methods . As a research chemical, it serves as a valuable intermediate or lead compound for exploring new therapeutic agents, studying enzyme inhibition, and understanding receptor interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable local and national safety regulations.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-21(2)15-7-8-16(20-19-15)24-12-9-10-22(11-12)17(23)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJHPNMHYHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone , also known as EVT-2868158, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.

Structural Overview

The compound features several key structural components:

ComponentDescription
PyridazineA heterocyclic compound with potential anticancer properties
PyrrolidineAssociated with neuroprotective effects
Dimethylamino GroupEnhances solubility and may influence biological interactions
2-Fluorophenyl GroupImparts specific electronic properties affecting receptor binding

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, particularly receptors and enzymes. The pyridazine ring is known for its role in modulating enzymatic activity, while the dimethylamino group enhances the compound's solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit promising antitumor properties. For example, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

Antimicrobial Properties

In vitro tests have demonstrated that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activity. Compounds similar to EVT-2868158 have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

  • Anticancer Studies : In a study involving pyridazine derivatives, it was found that compounds with similar structural features to EVT-2868158 inhibited the growth of cancer cells in vitro. The mechanism involved the suppression of tumor cell proliferation through apoptosis induction .
  • Antimicrobial Efficacy : Another study highlighted the antibacterial effects of pyrrolidine-based compounds against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values indicating strong antibacterial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and pyrrolidine rings have been shown to significantly affect biological outcomes:

Substituent TypeEffect on Activity
DimethylaminoIncreases solubility and receptor affinity
Fluoro GroupModulates electronic properties enhancing binding
Alkyl SubstituentsCan enhance or diminish antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and hypothesized physicochemical or biological properties.

Structural Analogues from Literature

2.1.1 (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone ()
  • Molecular Formula : C₂₀H₂₁ClFN₅O₂
  • Key Features: Heterocycle: Piperazine (six-membered ring with two nitrogen atoms) instead of pyrrolidine. Pyridazine Substituent: Propoxy group at position 6 (vs. dimethylamino in the target compound). Aryl Group: 2-Chloro-6-fluorophenyl methanone (additional chlorine enhances lipophilicity).
  • Piperazine’s basic nitrogen may improve metabolic stability but reduce blood-brain barrier penetration .
2.1.2 (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone ()
  • Molecular Formula : C₂₀H₂₃FN₂O
  • Key Features :
    • Heterocycle : 3,3-Dimethylpiperidine (bulky six-membered ring) vs. pyrrolidine.
    • Aromatic Core : Pyridine (one nitrogen) instead of pyridazine (two nitrogens).
    • Aryl Group : 3-Fluoro-4-methylphenyl (methyl increases steric hindrance).
  • Hypothesized Properties :
    • Lower polarity (logP ~3.2) due to methyl groups and pyridine’s reduced hydrogen-bonding capacity.
    • Dimethylpiperidine may enhance target selectivity but limit conformational flexibility .

Patent-Derived Analogues ()

  • Example: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.
  • Key Differences :
    • Core : Pyrazolo[3,4-d]pyrimidine (dual heterocycle) vs. pyridazine.
    • Substituent : Methanesulfonylphenyl (electron-withdrawing group) enhances metabolic stability.
  • Implications :
    • Increased steric bulk may hinder binding to certain enzyme pockets compared to the target compound’s compact pyrrolidine-pyridazine system .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Heterocycle Aryl Group Key Substituents Hypothesized logP
Target Compound C₁₈H₂₀FN₅O₂ 365.38 Pyrrolidine 2-Fluorophenyl Dimethylamino (pyridazine) ~2.5
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-pyridazinyl)piperazinyl]methanone C₂₀H₂₁ClFN₅O₂ 429.86 Piperazine 2-Chloro-6-fluorophenyl Propoxy (pyridazine) ~3.8
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone C₂₀H₂₃FN₂O 326.41 Piperidine 3-Fluoro-4-methylphenyl Methyl (piperidine) ~3.2

Research Findings and Implications

Heterocycle Impact :

  • Pyrrolidine (five-membered) in the target compound likely improves tissue penetration compared to bulkier piperidine/piperazine analogues .
  • Piperazine’s basic nitrogen in ’s compound may enhance solubility at physiological pH but increase metabolic oxidation risk.

Substituent Effects: The dimethylamino group on pyridazine in the target compound contributes to polarity (lower logP), favoring aqueous solubility and oral bioavailability.

Aryl Group Variations :

  • 2-Fluorophenyl in the target compound balances electronic effects (fluorine’s electronegativity) and steric profile, optimizing receptor binding.
  • 3-Fluoro-4-methylphenyl () introduces steric hindrance, which could disrupt binding to flat enzymatic active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.